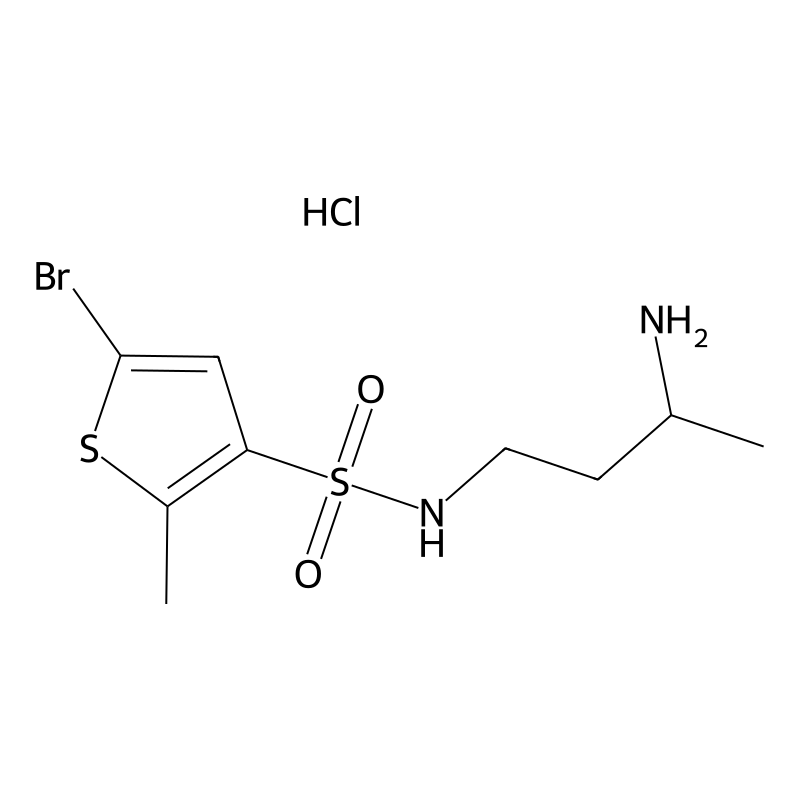

N-(3-aminobutyl)-5-bromo-2-methylthiophene-3-sulfonamide;hydrochloride

Catalog No.

S6991004

CAS No.

M.F

C9H16BrClN2O2S2

M. Wt

363.7 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-(3-aminobutyl)-5-bromo-2-methylthiophene-3-sulfonamide;hydrochloride

IUPAC Name

N-(3-aminobutyl)-5-bromo-2-methylthiophene-3-sulfonamide;hydrochloride

Molecular Formula

C9H16BrClN2O2S2

Molecular Weight

363.7 g/mol

InChI

InChI=1S/C9H15BrN2O2S2.ClH/c1-6(11)3-4-12-16(13,14)8-5-9(10)15-7(8)2;/h5-6,12H,3-4,11H2,1-2H3;1H

InChI Key

ZEZDIMQIVSXTCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)Br)S(=O)(=O)NCCC(C)N.Cl

N-(3-aminobutyl)-5-bromo-2-methylthiophene-3-sulfonamide;hydrochloride is a type of sulfonamide derivative. Sulfonamides are a group of synthetic antimicrobial agents that are widely used in medicine and industry. They function by disrupting the biosynthesis of folic acid, which is critical for bacterial cell growth. N-(3-aminobutyl)-5-bromo-2-methylthiophene-3-sulfonamide;hydrochloride is a relatively new sulfonamide compound that has shown potential in various scientific experiments.

N-(3-aminobutyl)-5-bromo-2-methylthiophene-3-sulfonamide;hydrochloride is a white solid with a molecular formula of C10H16BrN2O2S2·HCl and a molecular weight of 351.7 g/mol. Its melting point is around 210-212°C. The compound is soluble in water, methanol, and ethanol, but insoluble in most organic solvents.

The synthesis of N-(3-aminobutyl)-5-bromo-2-methylthiophene-3-sulfonamide;hydrochloride typically involves the reaction of 5-bromo-2-methylthiophene-3-sulfonyl chloride with 3-aminobutylamine in a suitable solvent. Characterization of the synthesized compound is done using various analytical techniques like NMR spectroscopy, MS, and IR spectroscopy.

like chromatography and spectrophotometry are commonly used to measure the concentration and purity of N-(3-aminobutyl)-5-bromo-2-methylthiophene-3-sulfonamide;hydrochloride. HPLC is one of the most commonly used techniques to separate and quantify sulfonamide compounds.

Studies have shown that N-(3-aminobutyl)-5-bromo-2-methylthiophene-3-sulfonamide;hydrochloride has significant antibacterial and antifungal properties. The compound has been shown to inhibit the growth of various bacterial strains like E.coli, S.aureus, and P.aeruginosa. It has also shown potential against fungal pathogens like Candida albicans. The compound has also been studied for its anticancer activity.

Studies have shown that N-(3-aminobutyl)-5-bromo-2-methylthiophene-3-sulfonamide;hydrochloride has low toxicity in scientific experiments. However, prolonged exposure to the compound may result in adverse effects. Hence, it is essential to handle the compound with proper safety precautions.

N-(3-aminobutyl)-5-bromo-2-methylthiophene-3-sulfonamide;hydrochloride has shown potential in various scientific experiments like antimicrobial, antifungal, and anticancer studies. It can also be used as a tool in the synthesis of other sulfonamide compounds.

Research on N-(3-aminobutyl)-5-bromo-2-methylthiophene-3-sulfonamide;hydrochloride is still in its early stages. However, the compound has shown promise in various scientific experiments. Researchers are exploring its potential in medicinal chemistry, drug discovery, and other fields of research.

N-(3-aminobutyl)-5-bromo-2-methylthiophene-3-sulfonamide;hydrochloride has potential implications in various fields of research and industry. Its antimicrobial and antifungal properties can be utilized to develop new antibiotics and antifungal agents. Its anticancer activity can also be explored for cancer drug discovery.

Despite its potential, there are limitations to the use of N-(3-aminobutyl)-5-bromo-2-methylthiophene-3-sulfonamide;hydrochloride. One of the major limitations is its low solubility in organic solvents. Future directions in research involve improving its solubility in organic solvents, exploring its potential in other fields of research, and optimizing its structure to improve its antimicrobial, antifungal, and anticancer activity.

1. Exploration of N-(3-aminobutyl)-5-bromo-2-methylthiophene-3-sulfonamide;hydrochloride's potential in drug discovery.

2. Formation and characterization of N-(3-aminobutyl)-5-bromo-2-methylthiophene-3-sulfonamide;hydrochloride nanoparticles.

3. Improvement of solubility in organic solvents.

4. Evaluation of the compound's toxicity using in vivo models.

5. Development of new analogs of N-(3-aminobutyl)-5-bromo-2-methylthiophene-3-sulfonamide;hydrochloride.

6. Investigation of the compound's potential as an anti-inflammatory agent.

7. Study of N-(3-aminobutyl)-5-bromo-2-methylthiophene-3-sulfonamide;hydrochloride's effect on biofilm formation.

8. Formulation of N-(3-aminobutyl)-5-bromo-2-methylthiophene-3-sulfonamide;hydrochloride into topical creams for skin infections.

9. Investigation of N-(3-aminobutyl)-5-bromo-2-methylthiophene-3-sulfonamide;hydrochloride's potential as an antiviral agent.

10. Optimization of the compound's structure to improve its therapeutic properties.

2. Formation and characterization of N-(3-aminobutyl)-5-bromo-2-methylthiophene-3-sulfonamide;hydrochloride nanoparticles.

3. Improvement of solubility in organic solvents.

4. Evaluation of the compound's toxicity using in vivo models.

5. Development of new analogs of N-(3-aminobutyl)-5-bromo-2-methylthiophene-3-sulfonamide;hydrochloride.

6. Investigation of the compound's potential as an anti-inflammatory agent.

7. Study of N-(3-aminobutyl)-5-bromo-2-methylthiophene-3-sulfonamide;hydrochloride's effect on biofilm formation.

8. Formulation of N-(3-aminobutyl)-5-bromo-2-methylthiophene-3-sulfonamide;hydrochloride into topical creams for skin infections.

9. Investigation of N-(3-aminobutyl)-5-bromo-2-methylthiophene-3-sulfonamide;hydrochloride's potential as an antiviral agent.

10. Optimization of the compound's structure to improve its therapeutic properties.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

361.95251 g/mol

Monoisotopic Mass

361.95251 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-26-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds